21-Carboxylic Acid Triamcinolone Acetonide

Description

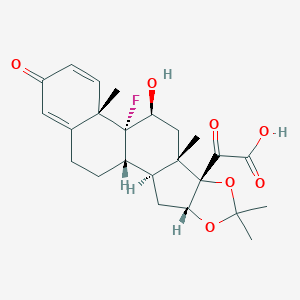

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,27H,5-6,10-11H2,1-4H3,(H,29,30)/t14-,15-,16-,17+,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNWGUDQZFLDGP-DGGKRYAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)O)C)O)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)CCC5=CC(=O)C=C[C@@]53C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628385 | |

| Record name | [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53962-41-7 | |

| Record name | Triamcinolone acetonide 21-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053962417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIAMCINOLONE ACETONIDE 21-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QF3AM1P67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Organic Chemistry and Chemoenzymatic Production of 21 Carboxylic Acid Triamcinolone Acetonide

Strategies for the Synthesis of 21-Carboxylic Acid Steroids and Analogs

The chemical synthesis of 21-carboxylic acid steroids, including the target compound, relies on controlled oxidation and derivatization of precursor molecules. These strategies are designed to achieve high yields and stereochemical purity.

Oxidative Routes from C21-Hydroxyl Precursors to Aldehyde and Carboxylic Acid Forms

The conversion of the C21-hydroxyl group of glucocorticoids to a carboxylic acid is a key transformation. This typically proceeds through a two-step oxidation process.

The initial step involves the oxidation of the primary alcohol at the C21 position to an aldehyde. A common method for this transformation is the use of methanolic cupric acetate (B1210297). nih.gov This is followed by a further oxidation of the resulting 21-dehydro compound to the corresponding carboxylic acid. This second oxidation can be achieved using reagents like methylene (B1212753) blue in the presence of potassium cyanide at a controlled pH. nih.gov

Another documented degradation pathway of triamcinolone (B434) acetonide involves its oxidation by oxygen, a reaction that can be catalyzed by trace metals. This process first yields the 21-aldehyde, which is then further oxidized to the 17-carboxylic acid, identified as a secondary degradation product. researchgate.netnih.gov

| Oxidation Step | Reagents/Conditions | Intermediate/Product | Reference |

| C21-Hydroxyl to Aldehyde | Methanolic cupric acetate | 21-dehydro compound (aldehyde) | nih.gov |

| Aldehyde to Carboxylic Acid | Methylene blue, KCN, pH 6.5 | 21-carboxylic acid | nih.gov |

| C21-Hydroxyl Oxidation (Degradation) | O₂, trace metals | 21-aldehyde | researchgate.netnih.gov |

| 21-Aldehyde Oxidation (Degradation) | Further oxidation | 17-carboxylic acid | researchgate.netnih.gov |

Stereoselective Synthesis and Control of C20/C21 Configuration

Maintaining the stereochemical integrity at the C20 position is a critical challenge in the synthesis of steroid side chains. The spatial arrangement of substituents at C20 significantly influences the biological activity of the resulting steroid. Various strategies have been developed to achieve stereoselective synthesis of the C-20 stereogenic center. researchgate.net These methods often involve the use of chiral auxiliaries or catalysts to direct the approach of reagents to the steroid nucleus, ensuring the formation of the desired isomer. While the provided information does not detail specific methods for controlling the C20/C21 configuration in the synthesis of 21-Carboxylic Acid Triamcinolone Acetonide, the principles of stereoselective synthesis are fundamental to steroid chemistry. researchgate.netyoutube.com

Derivatization from Triamcinolone Acetonide and Related Glucocorticoids

The synthesis of this compound is a prime example of derivatization from a parent glucocorticoid. The process starts with triamcinolone acetonide, a potent synthetic glucocorticoid, and modifies its C21 position. nih.govnih.gov This derivatization can also involve esterification of the resulting carboxylic acid. For instance, the methyl ester of this compound has been synthesized by treating the acid with diazomethane. nih.gov

Esterification of the 21-hydroxyl group of triamcinolone acetonide with various carboxylic acids is another common derivatization strategy. This is typically achieved by reacting triamcinolone acetonide with the corresponding acid chlorides in the presence of an inert solvent and a base like pyridine. google.com This highlights the versatility of the C21 position for chemical modification.

Chemoenzymatic and Biocatalytic Approaches for 21-Oxidation

Chemoenzymatic and biocatalytic methods offer a powerful alternative to traditional chemical synthesis, often providing higher selectivity and milder reaction conditions. These approaches leverage the specificity of enzymes to target specific positions on the steroid skeleton. cip.com.cnresearchgate.net

Exploration of Microbial Transformations and Specific Enzyme Systems

Microbial transformations have been extensively explored for the modification of steroids. cip.com.cn Specific enzyme systems, particularly cytochrome P450 monooxygenases, are known to catalyze the hydroxylation of steroids at various positions. nih.govwikipedia.org For instance, CYP154C5 from Nocardia farcinica has been shown to hydroxylate steroids. nih.gov While this particular enzyme typically targets the 16α-position, protein engineering has enabled a shift in regioselectivity towards 21-hydroxylation. nih.gov

The use of whole-cell biocatalysts, such as engineered Mycobacterium neoaurum and Saccharomyces cerevisiae, has also been a successful strategy for producing steroid intermediates. nih.gov These systems can be engineered to express specific hydroxylases and other enzymes for targeted steroid modifications. cip.com.cn A steroid 21-hydroxylase from Bufo bufo gargarizans, CsCYP21A, has demonstrated the ability to convert various substrates to their 21-hydroxylated products with high efficiency. acs.org

| Enzyme System | Organism | Reaction Catalyzed | Significance | Reference |

| CYP154C5 (mutant F92A) | Nocardia farcinica | 21-hydroxylation of progesterone (B1679170) | Demonstrates potential for engineered P450s in C21 functionalization. | nih.gov |

| CsCYP21A | Bufo bufo gargarizans | C21-hydroxylation of various steroids | Offers a sustainable biocatalytic platform for steroid synthesis. | acs.org |

| Engineered Mycobacterium neoaurum | Mycobacterium neoaurum | Production of steroid intermediates | Enables synthesis from renewable phytosterols. | nih.gov |

Regioselectivity and Stereospecificity in Biocatalytic Synthesis

A key advantage of biocatalysis is the high degree of regioselectivity and stereospecificity that enzymes can achieve. researchgate.netnih.gov This is particularly important in steroid chemistry, where small structural changes can lead to significant differences in biological activity.

Enzymes like cytochrome P450 monooxygenases can be engineered to alter their regioselectivity. For example, a single mutation in CYP154C5 shifted its activity from 16α-hydroxylation to include 21-hydroxylation. nih.gov This change was attributed to an alternative binding mode of the steroid in the enzyme's active site. nih.gov Such precise control is difficult to achieve with conventional chemical methods. Biocatalytic cascades, combining multiple enzymatic reactions in a single pot, can further enhance the efficiency and selectivity of steroid synthesis. nih.govrsc.org

Purification and Isolation Methodologies for Synthetic Products

The purification and isolation of this compound from synthetic reaction mixtures are critical steps to ensure the final product's purity and to meet stringent regulatory standards. These processes typically involve a combination of chromatographic and crystallization techniques to separate the target compound from starting materials, reagents, byproducts, and other impurities. nih.govnih.gov

Following its synthesis, which can occur through the oxidation of Triamcinolone Acetonide, the resulting crude product contains a mixture of the desired carboxylic acid, unreacted starting material, and various degradation products, including the 21-aldehyde and 17-carboxylic acid derivatives. nih.govnih.gov The purification strategy must be robust enough to resolve these structurally similar compounds.

Chromatographic Methods

Chromatography is a cornerstone of purification for this compound and related compounds. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful analytical and preparative techniques for this purpose. nih.govcu.edu.eg

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely employed method for the separation and purification of Triamcinolone Acetonide and its derivatives. nih.govbibliomed.orgnih.gov The separation is based on the differential partitioning of the compounds between a nonpolar stationary phase (like C18) and a polar mobile phase.

One study detailed a stability-indicating HPLC method capable of separating Triamcinolone Acetonide from its degradation products. nih.gov The method utilized an acetonitrile-methanol-0.05 M potassium dihydrogen phosphate (B84403) mobile phase at a pH of 3.0, which successfully resolved the parent drug from its impurities. nih.gov Another RP-UPLC method employed an eco-friendly mobile phase of ethanol (B145695) and purified water (30:70, v/v) adjusted to pH 5.0, demonstrating effective separation on a UPLC BEH C18 column. tandfonline.com

For the purification of the methyl ester of this compound, HPLC was used as a final purification step following initial purification by thin-layer chromatography (TLC). nih.gov

Table 1: Exemplary HPLC Parameters for the Separation of Triamcinolone Acetonide and its Derivatives

| Parameter | Method 1 nih.gov | Method 2 tandfonline.com | Method 3 bibliomed.org |

|---|---|---|---|

| Column | Not specified | UPLC BEH C18 (50 × 2.1 mm, 1.7µm) | X-bridge phenyl (150 × 4.6 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile (B52724)–methanol (B129727)–0.05 M potassium dihydrogen phosphate (25:15:60, v/v/v), pH 3.0 | Ethanol:purified water (30:70, v/v), pH 5.0 | Acetonitrile:octane sulphonic acid buffer (50:50, v/v), pH 2.5 |

| Flow Rate | Not specified | 0.75 mL/min | 1 mL/min |

| Detection | 225 nm | 240 nm | 235 nm |

This table is for illustrative purposes and specific conditions may vary based on the exact mixture being purified.

High-Performance Thin-Layer Chromatography (HPTLC):

HPTLC offers a high-throughput method for the separation of Triamcinolone Acetonide and its impurities. One validated method used silica (B1680970) gel 60 F254 HPTLC plates with a mobile phase of ethyl acetate–tetrahydrofuran–ammonia (10.0 + 7.0 + 0.1, v/v/v). cu.edu.eg This system was effective in resolving Triamcinolone Acetonide from its degradation products, which would include the 21-carboxylic acid derivative. cu.edu.eg

Table 2: HPTLC System for Separation of Triamcinolone Acetonide and Related Substances

| Parameter | Conditions cu.edu.eg |

|---|---|

| Stationary Phase | Silica gel 60 F254 HPTLC plates |

| Mobile Phase | Ethyl acetate–tetrahydrofuran–ammonia (10.0 + 7.0 + 0.1, v/v/v) |

| Detection | 225 nm |

Crystallization

Crystallization is a crucial final step for isolating the purified this compound in a solid, highly pure form. The choice of solvent is critical for obtaining high-quality crystals.

In the synthesis of Triamcinolone Acetonide itself, a mixed solvent system of methanol and trichloromethane is used for dissolving the crude product before crystallization. google.com After treatment with activated carbon to remove colored impurities, the solution is concentrated and cooled to induce crystallization, yielding a product with a purity of over 99% as determined by HPLC. google.com Similar principles of solvent selection, concentration, and temperature control would be applied to the crystallization of its 21-carboxylic acid derivative.

For related Triamcinolone Acetonide esters, purification often involves pouring the reaction mixture into an acidic aqueous solution to precipitate the crude product. google.com This is followed by filtration, washing, and subsequent recrystallization from a suitable solvent such as ethanol or methanol, often with the use of activated charcoal for decolorization. google.com

The process of isolating this compound often involves an initial precipitation or extraction followed by one or more chromatographic steps, and finally, crystallization to yield the pure, solid compound. The specific combination of these techniques is tailored to the scale of the synthesis and the impurity profile of the crude product.

Enzymology of C21-Oxidation in Steroid Metabolism

The conversion of the 21-hydroxyl group of a corticosteroid to a carboxylic acid is a critical step in its metabolism, primarily occurring in the liver. This oxidative process is catalyzed by a series of enzymes that work sequentially.

The metabolism of triamcinolone acetonide is known to be influenced by the Cytochrome P450 (CYP) system, a superfamily of enzymes essential for the breakdown of a vast array of compounds. Specifically, CYP3A4 has been identified as a key enzyme in the metabolism of many corticosteroids. While its primary role in triamcinolone acetonide metabolism often involves hydroxylation at other positions, such as the 6β position, it is plausible that CYP enzymes could also initiate the oxidation of the C21-hydroxyl group. This initial step would convert the primary alcohol at the C21 position into an aldehyde.

Following the initial oxidation, the Aldehyde Dehydrogenase (ALDH) superfamily of enzymes plays a crucial role. These NAD(P)+-dependent enzymes are responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids nih.govwikipedia.org. The human genome contains 19 identified ALDH genes, with various isoforms distributed across different tissues, each with distinct substrate specificities nih.gov. The conversion of the transient 21-aldehyde intermediate of triamcinolone acetonide to the stable 21-carboxylic acid metabolite would be catalyzed by one of these ALDH isoforms. For instance, the metabolism of the drug Finasteride involves an initial hydroxylation by CYP3A4 followed by oxidation via aldehyde dehydrogenase to form a carboxylic acid metabolite wikipedia.org.

Hydroxysteroid dehydrogenases (HSDs), many of which belong to the aldo-keto reductase (AKR) superfamily, are pivotal in regulating the activity of steroid hormones by interconverting ketones and hydroxyl groups at various positions on the steroid nucleus oup.com. For example, members of the AKR1C subfamily (AKR1C1-AKR1C4) are key enzymes in the metabolism of testosterone and progesterone nih.govportlandpress.com. Specifically, AKR1C1 is known to have 20α-HSD activity, primarily inactivating progesterone mdpi.com. While these enzymes are well-characterized for their roles in metabolizing endogenous steroids and other synthetic hormones, their specific involvement in the C21-oxidation of triamcinolone acetonide to its carboxylic acid derivative is not well-documented in existing research. The specific enzyme mentioned, AKR1C18, is a rat-specific member of the AKR1C subfamily, and its direct action on triamcinolone acetonide has not been established.

Elucidation of Metabolic Pathways and Intermediates in In Vitro and Non-Human In Vivo Systems

The transformation of triamcinolone acetonide into its 21-carboxylic acid metabolite has been identified in human studies nih.gov. The pathway is understood to proceed through a multi-step oxidation process, which can be studied using various biological systems to identify the molecules involved.

The biochemical conversion of the C21-hydroxyl group to a carboxylic acid is a classic two-step oxidative pathway:

Alcohol to Aldehyde: The primary alcohol (-CH₂OH) at the C21 position is first oxidized to an aldehyde (-CHO). This reaction is typically catalyzed by an alcohol dehydrogenase or a CYP enzyme.

Aldehyde to Carboxylic Acid: The resulting aldehyde is then further oxidized to a carboxylic acid (-COOH) by an aldehyde dehydrogenase.

This sequence is a common route in steroid metabolism for terminating the biological activity of corticosteroids and facilitating their excretion. A study on the chemical degradation of triamcinolone acetonide in an ointment formulation identified the 21-aldehyde as a primary degradation product and a subsequent carboxylic acid derivative, supporting the proposed oxidative sequence nih.govresearchgate.net.

The intermediates in this pathway are often transient and difficult to isolate from biological systems. The 21-aldehyde derivative of triamcinolone acetonide is the key intermediate in the pathway. While its presence is confirmed as a chemical entity, its detection as a metabolic intermediate in biological systems is challenging due to its high reactivity and rapid conversion to the carboxylic acid. In aqueous environments, aldehydes can exist in equilibrium with their hydrate form, a geminal diol (gem-diol). The hydrated form of the 21-aldehyde, known as Triamcinolone Acetonide 21-aldehyde hydrate, is a recognized impurity and chemical entity.

Comparative Biotransformation Studies Across Different Non-Human Biological Matrices

Studies on the metabolism of triamcinolone acetonide have been conducted in several non-human species, providing insights into species-specific differences in biotransformation pathways. In vivo studies in dogs, monkeys, and rats have shown that 6β-hydroxytriamcinolone acetonide is the major metabolite excreted in urine nih.gov. These studies highlight that C6-hydroxylation is a dominant metabolic pathway in these animal models.

An in-depth examination of this compound, a key metabolite of the synthetic corticosteroid Triamcinolone Acetonide, reveals important aspects of its formation and persistence in biological and environmental systems. This article focuses exclusively on the biochemical pathways leading to its creation and its subsequent stability.

Molecular Pharmacology and Receptor Binding Dynamics of 21 Carboxylic Acid Triamcinolone Acetonide

Quantitative In Vitro Glucocorticoid Receptor Binding Assays

The binding affinity of a compound to the glucocorticoid receptor (GR) is a primary determinant of its potential activity. For 21-Carboxylic Acid Triamcinolone (B434) Acetonide, in vitro assays reveal a notable decrease in binding affinity compared to its parent compound.

Determination of Binding Affinity (e.g., IC50, Ki) and Potency

Studies analyzing the binding of glucocorticoid metabolites to receptors have shown that the 21-carboxylic acid derivative of triamcinolone acetonide has a very low affinity for the glucocorticoid receptor. nih.gov This acidic product results from the hydrolysis of the more active ester precursors. nih.gov The introduction of the carboxylic acid group at the C-21 position drastically reduces the compound's ability to bind effectively to the GR's ligand-binding pocket. While specific IC50 or Ki values for the acid metabolite are not prominently reported due to its negligible binding, its potency is considered minimal to inactive. In contrast, the parent compound, triamcinolone acetonide, is a potent agonist with reported half-maximal inhibitory concentrations (IC50) for inhibiting nitric oxide release—a downstream effect of GR activation—in the low nanomolar range (1.78 nM). nih.gov

Comparative Binding with Parent Compound and Other Steroids

The difference in glucocorticoid receptor affinity between 21-Carboxylic Acid Triamcinolone Acetonide and its parent compound, Triamcinolone Acetonide (TA), is stark. Research demonstrates that while TA is a potent glucocorticoid with high receptor affinity, its 21-oic acid metabolite is largely inactive. nih.gov

A study evaluated the binding of the methyl ester of triamcinolone acetonide 21-oic acid ([3H]TAme), an intermediate that is hydrolyzed to the acid. This ester was found to bind with high affinity to glucocorticoid receptors from human leukemic cells and rat liver. However, the resulting acidic product, this compound, shows a pronounced lack of affinity for the receptor. nih.gov This highlights the critical role of the C-21 substituent in receptor interaction.

The following table summarizes the relative binding affinities for the glucocorticoid receptor based on competitive binding assays.

| Compound | Relative Binding Affinity to Glucocorticoid Receptor |

| Triamcinolone Acetonide (Parent Compound) | High |

| Triamcinolone Acetonide 21-oic acid methyl ester | High |

| This compound | Very Low |

| R5020 (Synthetic Progestin) | Lower than TA/TAme |

| Aldosterone (B195564) | Lower than TA/TAme |

| Data derived from qualitative and comparative descriptions in scientific literature. nih.gov |

Analysis of Ligand-Induced Receptor Conformation and Dimerization (in Cell-Free or Recombinant Systems)

Ligand binding to the glucocorticoid receptor induces specific conformational changes that are essential for subsequent events like receptor dimerization and interaction with co-regulator proteins. Potent agonists like the parent compound, Triamcinolone Acetonide, are known to stabilize the receptor's ligand-binding domain and promote an active conformation. nih.govnih.gov Structural analyses show that Triamcinolone Acetonide enhances intramolecular contacts within the ligand-binding domain, which stabilizes the complex. nih.govnih.gov

Given the extremely low binding affinity of this compound for the glucocorticoid receptor, it is not expected to be an effective inducer of the necessary conformational changes required for receptor activation and dimerization. nih.gov The structural modifications, specifically the addition of a charged carboxyl group, likely prevent the stable association required to trigger these downstream molecular events.

Specificity and Selectivity Profiling Against Other Nuclear Receptors (e.g., Mineralocorticoid Receptor, Progesterone (B1679170) Receptor) (In Vitro)

Selectivity is a crucial aspect of a steroid's pharmacological profile. Glucocorticoids can sometimes exhibit cross-reactivity with other steroid receptors, such as the mineralocorticoid receptor (MR) and the progesterone receptor (PR). nih.govnih.gov

In vitro competitive binding assays have demonstrated the selectivity of the active ester precursor of this compound. The methyl ester of triamcinolone acetonide 21-oic acid shows a clear binding preference for the glucocorticoid receptor over other steroid receptors. nih.gov Its binding affinity was significantly higher compared to the synthetic progestin R5020 (a PR ligand) and aldosterone (the primary MR ligand). nih.gov

Since the final acidic metabolite, this compound, possesses very low affinity for the glucocorticoid receptor itself, its potential for significant binding and activation of the mineralocorticoid or progesterone receptors is considered negligible. nih.gov This lack of affinity contributes to a profile of systemic inactivation, where the active parent compound is metabolized to a form with minimal activity across these key nuclear receptors.

Computational and Molecular Docking Studies of Ligand-Receptor Interactions

While specific molecular docking studies for this compound are not extensively documented, analysis of the parent compound's interaction with the glucocorticoid receptor provides significant insight into the binding dynamics.

Identification of Key Interacting Residues and Binding Site Characteristics

X-ray crystallography and molecular dynamics studies of Triamcinolone Acetonide bound to the glucocorticoid receptor's ligand-binding domain have identified the key features of this interaction. nih.govnih.gov The ligand-binding pocket is a predominantly hydrophobic environment created by the folding of the receptor's α-helices and β-strands. nih.gov

Key interactions for a potent glucocorticoid like Triamcinolone Acetonide within the GR ligand-binding pocket include:

Hydrogen Bonds: Specific residues, such as Gln570 and Arg611, form hydrogen bonds with the steroid's C3-keto group and C11-hydroxyl group, respectively.

Van der Waals Contacts: Numerous hydrophobic and aromatic residues (e.g., Met604, Leu563, Cys736) stabilize the steroid scaffold within the pocket.

C-21 Hydroxyl Group Interaction: The C-21 hydroxyl group of active glucocorticoids typically forms a critical hydrogen bond with the side chain of Asn564, which is crucial for high-affinity binding and agonist activity.

The replacement of this C-21 hydroxyl group with a larger, charged carboxylic acid group in this compound would introduce steric hindrance and unfavorable electrostatic interactions within this finely-tuned binding site. This structural change, particularly the loss of the hydrogen-bonding capability at this position in favor of a negatively charged group, explains the observed dramatic loss of binding affinity for the glucocorticoid receptor. nih.gov

Prediction of Binding Modes and Conformational Changes

The precise binding mode and the full spectrum of conformational changes induced by this compound upon interaction with the glucocorticoid receptor (GR) are not yet fully elucidated by experimental structural data. However, predictions can be extrapolated from the extensive knowledge of the GR's interaction with its parent compound, Triamcinolone Acetonide, and other glucocorticoids. Computational modeling and an understanding of the structure-activity relationships for C21-modified steroids provide a framework for predicting these molecular events.

Predicted Binding Mode of this compound

The binding of this compound is predicted to occur within the same ligand-binding pocket (LBP) of the GR as its parent compound, Triamcinolone Acetonide. The core steroid structure is expected to maintain the key interactions that anchor it within the pocket. A high-resolution crystal structure of the GR ligand-binding domain in complex with Triamcinolone Acetonide reveals that the ligand's affinity and the stability of the receptor-ligand complex are enhanced by increased intramolecular contacts within the LBD. nih.gov

The introduction of a carboxylic acid group at the C21 position, replacing the hydroxyl group of Triamcinolone Acetonide, is the primary structural difference. This modification is anticipated to influence the local interactions at the C21-end of the binding pocket. While the core of the steroid maintains its hydrophobic and van der Waals interactions with nonpolar residues, the C21-carboxylic acid moiety introduces a potential for new hydrogen bonding and electrostatic interactions.

Key Predicted Interactions:

Steroid Core: The A, B, C, and D rings of the steroid backbone are expected to form extensive van der Waals contacts with hydrophobic residues lining the LBP.

C3-Keto Group: This group is predicted to form a crucial hydrogen bond with a conserved glutamine residue (Gln570) and an arginine residue (Arg611) in the human GR, which is a hallmark of agonist binding.

11β-Hydroxyl Group: This group likely forms a hydrogen bond with a conserved asparagine residue (Asn564), further stabilizing the ligand's orientation.

9α-Fluoro Group: This electronegative group is predicted to interact with the backbone amide of a cysteine residue (Cys638), contributing to the high affinity of fluorinated glucocorticoids.

16α,17α-Acetonide: This bulky group is known to make hydrophobic contacts with methionine residues within the binding pocket, contributing to the stability of the complex. nih.gov

C21-Carboxylic Acid: The novel carboxylic acid group at the C21 position presents an opportunity for additional hydrogen bonding interactions with polar or charged residues at the entrance of the LBP, which are not available to the parent compound. Potential interaction partners could include residues like Gln642 or Thr739. The ionization state of the carboxylic acid (as a carboxylate anion) could also lead to electrostatic interactions with positively charged residues in the vicinity.

Below is a table summarizing the predicted key interactions between this compound and the glucocorticoid receptor.

| Ligand Moiety | Predicted Interacting GR Residue(s) | Type of Interaction |

| Steroid Core | Various nonpolar residues | Hydrophobic/van der Waals |

| C3-Keto Group | Gln570, Arg611 | Hydrogen Bond |

| 11β-Hydroxyl Group | Asn564 | Hydrogen Bond |

| 9α-Fluoro Group | Cys638 (backbone) | Polar Interaction |

| 16α,17α-Acetonide | Methionine residues | Hydrophobic |

| C21-Carboxylic Acid | Gln642, Thr739 (potential) | Hydrogen Bond/Electrostatic |

Predicted Conformational Changes of the Glucocorticoid Receptor

The binding of an agonist ligand like this compound is predicted to induce a series of conformational changes in the GR, transitioning it from an inactive to an active state, capable of regulating gene transcription. These changes are crucial for the dissociation of chaperone proteins, nuclear translocation, dimerization, and interaction with co-regulator proteins.

Key Predicted Conformational Shifts:

Repositioning of Helix 12: The most critical conformational change upon agonist binding is the repositioning of the C-terminal helix (Helix 12). In the active conformation, Helix 12 folds over the ligand-binding pocket, creating a "lid" that traps the ligand and forms a part of the Activation Function 2 (AF-2) surface. This surface is the primary site for the recruitment of coactivator proteins containing the LXXLL motif. The interactions of the C21-carboxylic acid group may further stabilize this active conformation of Helix 12.

Stabilization of the Ligand-Binding Domain: Molecular dynamics simulations of the GR with Triamcinolone Acetonide show that the ligand enhances the stability of the receptor-ligand complex by increasing intramolecular contacts. nih.gov It is predicted that this compound would have a similar stabilizing effect, potentially augmented by the additional interactions of the C21-moiety.

Reorganization of the Dimerization Interface: Agonist binding promotes a conformation that is favorable for the homodimerization of the GR. This involves changes in the dimerization interface located within the LBD.

Allosteric Communication: The binding event in the LBP allosterically communicates to other domains of the receptor, namely the DNA-binding domain (DBD) and the N-terminal domain (NTD), preparing them for their roles in DNA binding and transcriptional regulation.

The table below outlines the predicted conformational changes in the glucocorticoid receptor upon binding of this compound.

| Receptor Domain/Region | Predicted Conformational Change | Functional Consequence |

| Helix 12 (AF-2) | Repositions to cap the ligand-binding pocket | Formation of the coactivator binding site |

| Ligand-Binding Domain | Increased stability and intramolecular contacts | Stable receptor-ligand complex |

| Dimerization Interface | Reorganization to a favorable conformation | Promotes GR homodimerization |

| Overall Receptor | Allosteric changes transmitted to DBD and NTD | Preparation for DNA binding and transactivation |

Cellular and Subcellular Mechanisms of Action in Research Models in Vitro/non Clinical

Modulation of Gene Expression and Transcriptional Regulation in Cultured Cell Lines

The activity of 21-Carboxylic Acid Triamcinolone (B434) Acetonide, a metabolite of Triamcinolone Acetonide, is intrinsically linked to its ability to modulate gene expression. nih.gov This regulation is a cornerstone of its effects, influencing a wide array of cellular functions.

As a glucocorticoid metabolite, the primary mechanism of action for 21-Carboxylic Acid Triamcinolone Acetonide involves the glucocorticoid receptor (GR). While the parent compound, Triamcinolone Acetonide, is a potent agonist of the GR, its metabolite, the 21-carboxylic acid form, exhibits a significantly lower affinity for the receptor. nih.gov This reduced binding affinity is a key determinant of its biological activity.

The process of GR-mediated gene regulation is complex, involving both transactivation and transrepression. Transactivation generally refers to the GR, upon ligand binding, forming a homodimer and binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby upregulating their transcription. This mechanism is often associated with the metabolic and some anti-inflammatory effects of glucocorticoids. Conversely, transrepression involves the GR monomer interacting with and inhibiting the activity of other transcription factors, such as NF-κB and AP-1, leading to the downregulation of pro-inflammatory genes. nih.govnih.gov

Transcriptomic and proteomic analyses offer a global view of the cellular changes induced by a compound. While specific, comprehensive transcriptomic and proteomic studies solely on this compound are not extensively detailed in the provided search results, we can infer its potential impact based on the known actions of glucocorticoids and related compounds.

Exposure of cells to glucocorticoids leads to widespread changes in the transcriptome and proteome. These changes underpin the diverse physiological effects of these steroids. For instance, studies on other molecules have demonstrated the power of proteomic profiling to identify protein signatures associated with drug responses. nih.gov A similar approach for this compound would be invaluable in elucidating its precise molecular targets and pathways.

Research on a structurally distinct compound, α-T-13′-COOH, has shown how transcriptomic analysis can reveal the regulation of genes involved in lipid homeostasis, ER stress, autophagy, and apoptosis. researchgate.net This highlights the type of detailed information that could be obtained from similar studies on this compound, providing a comprehensive map of its influence on cellular gene expression.

Impact on Intracellular Signaling Cascades (e.g., MAPK, NF-κB, PI3K/Akt Pathways) in Vitro Systems

The influence of glucocorticoids extends to the modulation of key intracellular signaling cascades that govern cellular responses to external stimuli. These pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphoinositide 3-kinase (PI3K)/Akt pathways, are central to processes like inflammation, cell growth, and survival. nih.govnih.gov

The NF-κB pathway is a critical regulator of the immune and inflammatory response. nih.gov Glucocorticoids are well-known inhibitors of NF-κB signaling. This inhibition is a major component of their anti-inflammatory effects. The activated GR can interfere with NF-κB's ability to promote the transcription of pro-inflammatory genes. nih.gov Given the low affinity of this compound for the GR, its direct inhibitory effect on the NF-κB pathway is likely to be less potent than that of Triamcinolone Acetonide. nih.gov

The MAPK signaling pathways (including Erk, Jnk, and p38) are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.govnih.gov Glucocorticoids can modulate MAPK activity, often in a cell-type and context-dependent manner. This modulation can contribute to their anti-inflammatory and immunomodulatory effects. The precise impact of this compound on these pathways would depend on its specific interactions with upstream and downstream components of the cascades.

Influence on Cellular Processes (e.g., Proliferation, Differentiation, Apoptosis, Oxidative Stress) in Non-Clinical Models

The modulation of gene expression and intracellular signaling by this compound ultimately translates into effects on fundamental cellular processes.

Proliferation and Differentiation: Glucocorticoids can have significant effects on cell proliferation and differentiation. These effects are highly dependent on the cell type and the specific glucocorticoid. For example, they can inhibit the proliferation of lymphocytes and fibroblasts, which contributes to their anti-inflammatory and immunosuppressive actions.

Apoptosis: Apoptosis, or programmed cell death, is a critical process for tissue homeostasis. Glucocorticoids are known to induce apoptosis in certain cell types, such as immature T-cells, which is another facet of their immunomodulatory role. In other cell types, they can have anti-apoptotic effects. Research on other carboxylic acid-containing compounds has demonstrated the induction of apoptosis in a concentration-dependent manner. nih.govresearchgate.net

Oxidative Stress: Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. wikipedia.org This can lead to damage to cellular components like DNA, proteins, and lipids. wikipedia.orgmdpi.com Some studies on other compounds have shown that they can induce ROS production and modulate the expression of genes related to oxidative stress. researchgate.netresearchgate.net The role of this compound in modulating oxidative stress is an area that warrants further investigation.

| Cellular Process | General Effect of Glucocorticoids | Potential Implication for this compound |

|---|---|---|

| Proliferation | Inhibits proliferation of lymphocytes and fibroblasts. | May have a weak inhibitory effect on the proliferation of certain immune cells. |

| Differentiation | Influences the differentiation of various cell types, including osteoblasts and adipocytes. | Its role in cell differentiation is likely to be context-dependent and less pronounced than its parent compound. |

| Apoptosis | Induces apoptosis in lymphoid cells. | Could potentially influence apoptosis, though its direct effect may be limited by its low receptor affinity. |

| Oxidative Stress | Can have both pro-oxidant and anti-oxidant effects depending on the context. | Its impact on cellular redox balance is an area for further research. |

Role as a Molecular Probe for Investigating Glucocorticoid Receptor Function and Steroid Signaling Pathways

The distinct properties of this compound, particularly its low affinity for the glucocorticoid receptor compared to its parent compound, make it a useful tool for dissecting the nuances of steroid signaling. nih.gov By comparing the cellular effects of Triamcinolone Acetonide with those of its 21-carboxylic acid metabolite, researchers can differentiate between receptor-mediated and non-receptor-mediated effects.

Furthermore, its use in competitive binding assays can help to characterize the binding domains of the glucocorticoid receptor and to identify other potential binding partners. nih.gov This can provide valuable insights into the structure-activity relationships of glucocorticoids and the mechanisms that govern their specificity and potency. The study of such metabolites is crucial for a comprehensive understanding of glucocorticoid biology and for the development of new therapeutic agents with improved selectivity and fewer side effects.

Advanced Analytical Chemistry Methodologies for Research Applications

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatographic methods are fundamental in the analytical workflow for 21-Carboxylic Acid Triamcinolone (B434) Acetonide, enabling its isolation and measurement. These techniques are widely used for the determination of triamcinolone acetonide and its related compounds in pharmaceutical formulations and biological samples. recentscientific.comdergipark.org.tr

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the predominant techniques for the analysis of 21-Carboxylic Acid Triamcinolone Acetonide. lgcstandards.comesschemco.com These methods provide the high resolution and sensitivity required for the separation, quantification, and purity assessment of the compound. recentscientific.comresearchgate.net

A stability-indicating HPLC method was developed for the determination of triamcinolone acetonide and its degradation products in ointment formulations. nih.govumcutrecht.nl The separation was achieved using a C18 reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and water buffered at pH 7. nih.govumcutrecht.nl Another HPLC method for the simultaneous determination of triamcinolone acetonide and econazole (B349626) nitrate (B79036) in the presence of impurities and degradation products also utilized a C18 column with a mobile phase of acetonitrile, methanol (B129727), and potassium dihydrogen phosphate (B84403) buffer. cu.edu.eg The purity of this compound is often reported to be greater than 95% as determined by HPLC. lgcstandards.com

UHPLC, which employs columns with smaller particle sizes, offers advantages such as faster analysis times and improved resolution compared to conventional HPLC. researchgate.net A UHPLC-ESI-MS/MS method was developed for the quantification of triamcinolone acetonide in human plasma, demonstrating high sensitivity and selectivity. nih.govfrontiersin.org This method utilized a C18 column with a mobile phase of acetonitrile-water containing 1% formic acid. nih.govfrontiersin.org

Table 1: HPLC/UHPLC Method Parameters for this compound and Related Compounds Analysis

| Parameter | HPLC Method 1 | HPLC Method 2 | UHPLC Method |

| Column | Altima C18 RP18 HP (250×4.6mm, 5μm) nih.govumcutrecht.nl | Hypersil BDS C18 (250 x 4 mm, 5 µm) cu.edu.eg | C18 reverse-phase column nih.govfrontiersin.org |

| Mobile Phase | Acetonitrile and water (buffered at pH 7) nih.govumcutrecht.nl | Acetonitrile, methanol, and 0.05 M potassium dihydrogen phosphate (pH 3.0) cu.edu.eg | Acetonitrile-water with 1% formic acid (55:45, v/v) nih.govfrontiersin.org |

| Detection | UV at 241 nm nih.govumcutrecht.nl | UV at 225 nm cu.edu.eg | ESI-MS/MS nih.govfrontiersin.org |

| Application | Determination in ointment formulations nih.govumcutrecht.nl | Simultaneous determination with econazole nitrate cu.edu.eg | Quantification in human plasma nih.govfrontiersin.org |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound due to the compound's low volatility and thermal instability. nih.govtandfonline.com To be analyzed by GC, the compound must first be chemically modified through a process called derivatization to create more volatile and thermally stable derivatives. nih.govacs.org This typically involves converting polar functional groups, such as hydroxyl and carboxylic acid groups, into less polar ethers or esters. acs.org

Common derivatization reagents for steroids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). tandfonline.comacs.org The derivatization process itself can be optimized by adjusting factors like temperature and reaction time to ensure complete conversion and prevent the formation of unwanted byproducts. mdpi.com While GC coupled with mass spectrometry (GC-MS) could then be used to analyze these volatile derivatives for structural confirmation, the additional step of derivatization adds complexity to the analytical workflow. acs.orgmdpi.com Given the effectiveness of direct analysis by LC-MS, GC-based methods are less commonly employed for this compound.

Chiral Chromatography for Enantiomeric Separation

The stereochemistry of corticosteroids is vital for their biological activity. nih.gov While this compound is a specific stereoisomer, it is crucial to ensure its enantiomeric purity, meaning it is free from other stereoisomers that may have different or unwanted effects. nih.govnih.gov Chiral chromatography is a specialized technique used to separate enantiomers, which are molecules that are mirror images of each other. nih.gov

This separation is achieved by using a chiral stationary phase (CSP) within the chromatography column. The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. The determination of enantiomeric purity is a critical aspect of quality control in the pharmaceutical industry to ensure the safety and efficacy of a drug. nih.gov While specific chiral chromatography methods for this compound are not detailed in the provided search results, the principles of the technique are broadly applicable to ensure the stereochemical integrity of such pharmaceutical compounds.

Mass Spectrometry (MS) Applications for Structural Elucidation and Metabolite Identification

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. It is an indispensable tool for the structural elucidation and metabolite identification of this compound. nih.govnih.gov

LC-MS/MS and High-Resolution Mass Spectrometry (HRMS) for Quantitative and Qualitative Analysis

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for both the quantification and qualitative analysis of this compound in complex matrices like plasma and urine. nih.govfrontiersin.orgnih.govdshs-koeln.de In a typical LC-MS/MS workflow, the compound is first separated from other components in the sample by LC and then detected by the mass spectrometer. nih.govfrontiersin.org For quantitative analysis, the instrument is often operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. nih.govfrontiersin.orgnih.gov This provides excellent specificity and allows for accurate quantification even at very low concentrations. nih.govfrontiersin.org

High-Resolution Mass Spectrometry (HRMS) provides very accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.com This is particularly useful for confirming the identity of a known compound or for identifying unknown metabolites. mdpi.com An LC-MS/MS method for detecting triamcinolone acetonide and its metabolites in human urine has been developed, which aids in discriminating between different administration routes for doping control purposes. nih.gov

Table 2: LC-MS/MS Parameters for the Analysis of this compound and Related Compounds

| Parameter | Method for Triamcinolone Acetonide in Plasma | Method for Triamcinolone Acetonide Metabolites in Urine |

| Ionization Mode | Electrospray Ionization (ESI) nih.govfrontiersin.org | Electrospray Ionization (ESI) nih.gov |

| Precursor Ion (m/z) | 435.4 (for Triamcinolone Acetonide) nih.govfrontiersin.org | Not specified for 21-Carboxylic Acid metabolite |

| Product Ion (m/z) | 397.3 (for Triamcinolone Acetonide) nih.govfrontiersin.org | Not specified for 21-Carboxylic Acid metabolite |

| Application | Pharmacokinetic studies nih.govfrontiersin.org | Doping control nih.gov |

Fragmentation Pattern Analysis for Structural Confirmation

Fragmentation pattern analysis is a key feature of tandem mass spectrometry (MS/MS) that is used for structural confirmation. nih.gov In this process, the precursor ion of the target molecule is selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed by the mass spectrometer. The way a molecule breaks apart is characteristic of its structure.

For triamcinolone acetonide and its metabolites, characteristic fragmentation includes the loss of neutral molecules such as acetone (B3395972) (58 Da) and acetaldehyde (B116499) (44 Da) in positive electrospray ionization. nih.gov By studying these fragmentation patterns, it is possible to confirm the structure of this compound and to identify the location of metabolic modifications on the parent molecule. nih.govsigmaaldrich.com This information is critical for understanding the biotransformation of the compound in the body. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of this compound and related compounds. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity of atoms, and their spatial arrangement.

In the ¹H NMR spectrum of the parent compound, triamcinolone acetonide, specific proton signals are key identifiers. For instance, the two protons on the C21 carbon (H₂₁a and H₂₁b) typically appear as distinct doublet signals. researchgate.net The transformation of the C21-hydroxyl group to a carboxylic acid moiety in this compound results in the disappearance of these characteristic H₂₁ signals, a clear indicator of the structural modification at this position. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.net The chemical shift of each carbon atom is highly sensitive to its local electronic environment. The C-19 methyl carbon signal is particularly useful for determining the stereochemistry of the A/B ring junction in steroids, with a significant difference in its resonance position (around 11–12 ppm) between 5α- and 5β-steroids. rsc.org Although ¹³C NMR is less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (1.108%), it offers a simpler spectrum with less signal overlap. researchgate.net For complex molecules like this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, confirming the complete structural assignment. mdpi.com

The following table summarizes representative ¹H NMR chemical shifts for triamcinolone acetonide, providing a reference for identifying structural changes in its derivatives like the 21-carboxylic acid metabolite. chemicalbook.com

Table 1: Representative ¹H NMR Data for Triamcinolone Acetonide

| Proton Assignment | Chemical Shift (ppm) |

|---|---|

| H-7 | 7.286 |

| H-6 | 6.236 |

| H-4 | 6.022 |

| H-1 | 5.40 |

| H-2 | 5.14 |

| H-16 | 4.909 |

| H-21a/b | 4.531, 4.187 |

| H-11 | 4.074 |

Data obtained in a suitable deuterated solvent.

This table is for illustrative purposes; actual chemical shifts may vary depending on the solvent and experimental conditions.

Spectrophotometric and Fluorometric Methods for Quantitative Analysis

Spectrophotometric and fluorometric methods offer sensitive and reliable approaches for the quantitative analysis of this compound and its parent compound in various research applications.

UV-Visible Spectrophotometry is a widely used technique for the quantification of triamcinolone acetonide. nih.gov The molecule exhibits a characteristic maximum absorbance (λmax) at approximately 238-240 nm in ethanol (B145695) or methanol. nihs.go.jpresearchgate.net This property forms the basis for quantitative analysis, where the absorbance of a solution is directly proportional to the concentration of the analyte, following the Beer-Lambert law. nih.gov For instance, a UV spectrophotometric method for triamcinolone acetonide in a nasal spray was validated with a linearity range of 10–40 µg/mL and a high correlation coefficient (R² = 0.998). nih.gov To enhance specificity and avoid interference from other substances that may absorb in the same UV region, colorimetric reactions can be employed. nih.govresearchgate.net One such method involves a reaction with blue tetrazolium, which shifts the optimal wavelength for analysis to 525 nm, thereby minimizing interference. nih.govresearchgate.net

Fluorometric methods provide an alternative with potentially higher sensitivity. researchgate.net Triamcinolone acetonide can be induced to fluoresce, for example, after being oxidized by concentrated sulfuric acid. researchgate.net The intensity of the emitted fluorescence is then measured to determine the concentration of the compound. The use of sensitizing agents like β-cyclodextrin (β-CD) and cetyltrimethylammonium bromide (CTMAB) can significantly enhance the fluorescence signal, leading to lower detection limits. researchgate.net For example, in a β-CD and ethanol system, a linear range of 0–2.3 × 10⁻⁶ mol/L and a detection limit of 1.9 × 10⁻⁸ mol/L have been reported for triamcinolone acetonide. researchgate.net

The following table summarizes key parameters of validated spectrophotometric methods for the quantification of triamcinolone acetonide, which are adaptable for its 21-carboxylic acid derivative.

Table 2: Validation Parameters of Spectrophotometric Methods for Triamcinolone Acetonide

| Method | Linearity Range | Correlation Coefficient (R²) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| UV-Vis Spectrophotometry | 10-50 µg/ml | 0.998 | Not Reported | researchgate.net |

| UV-Vis with Blue Tetrazolium | 10–40 µg/mL | 0.998 | 9.99 µg/mL | nih.gov |

| RP-HPLC | 2-30 µg/ml | 0.9997 | Not Reported | japsonline.com |

Development and Validation of Analytical Methods for Research Matrices (e.g., Microsomal Incubations, Cell Lysates, Animal Fluids/Tissues)

The quantification of this compound in complex biological matrices is crucial for metabolism and pharmacokinetic studies. This requires the development and validation of robust analytical methods, often centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Method Development: The process typically begins with optimizing the extraction of the analyte from the biological matrix. For microsomal incubations, where the formation of metabolites like the 21-carboxylic acid is studied, a simple protein precipitation step might be sufficient. journalagent.com For more complex matrices like animal fluids (e.g., plasma, urine) and tissue homogenates, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often employed to remove interfering substances. nih.govnih.gov A sensitive LC-MS/MS method for triamcinolone acetonide in rabbit ocular tissues utilized LLE with tert-butyl methyl ether. nih.gov Chromatographic separation is typically achieved using a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid) to improve peak shape. nih.gov

Method Validation: Once developed, the method must be rigorously validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.govbibliomed.org Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. journalagent.com

Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range. bibliomed.org For example, a validated RP-HPLC method for triamcinolone acetonide showed linearity between 2 and 30 µg/ml with a correlation coefficient (R²) of 0.9997. japsonline.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results. bibliomed.org Intra-day and inter-day precision are assessed, with relative standard deviations (RSD) typically required to be below 15%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov A method for triamcinolone acetonide in rabbit ocular tissues reported an LOQ of 1 ng/mL. nih.gov

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage) must be evaluated. nih.gov

The following table presents an example of validation data for an LC-MS/MS method used to quantify triamcinolone acetonide in a biological matrix, which serves as a template for methods targeting its 21-carboxylic acid metabolite.

Table 3: Example Validation Parameters for Triamcinolone Acetonide in Rabbit Ocular Tissues

| Parameter | Result |

|---|---|

| Linearity Range | 1-1000 ng/mL |

| Correlation Coefficient | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day and Inter-day Precision | < 10% RSD |

| Accuracy | > 90% |

Data from a validated LC-MS/MS method. nih.gov

Preparation and Characterization of Reference Standards and Impurities for Research Use

The availability of well-characterized reference standards for this compound and its potential impurities is fundamental for the accuracy and reliability of analytical research. These standards are essential for method development, validation, and the identification and quantification of the compound in various studies. synzeal.com

Preparation of Reference Standards: The synthesis of this compound can be achieved through the oxidation of the C21 hydroxyl group of triamcinolone acetonide. This transformation can be accomplished using various oxidizing agents in a controlled reaction environment. Another approach involves the hydrolysis of a corresponding ester derivative. The synthesis of the parent compound, triamcinolone acetonide, often starts from tetraene acetate (B1210297) and involves a series of reactions including oxidation, condensation, and fluorination. google.comgoogle.com

Characterization: Once synthesized, the reference standard must be thoroughly characterized to confirm its identity and purity. This involves a combination of spectroscopic and chromatographic techniques:

Mass Spectrometry (MS): To confirm the molecular weight (448.48 g/mol for this compound) and fragmentation pattern. synzeal.comfda.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information and confirm the absence of significant impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. cu.edu.eg A certificate of analysis for a triamcinolone acetonide reference standard, for instance, showed a purity of 99.98% by HPLC. selleckchem.com

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule. nihs.go.jp

Impurities: During the synthesis or degradation of triamcinolone acetonide, various impurities can be formed. These can include process-related impurities from starting materials and intermediates, or degradation products formed under stress conditions (e.g., acidic, basic, oxidative). cu.edu.eg Common impurities of triamcinolone acetonide include triamcinolone (Impurity A) and triamcinolone acetonide 21-acetate. cu.edu.egsynzeal.com It is crucial to identify and characterize these impurities as they may have different pharmacological or toxicological properties. For example, 9-alpha-bromo desonide (B1670306) has been identified as a principal impurity in some samples of triamcinolone acetonide. capes.gov.br Companies specializing in pharmaceutical reference standards supply a range of these impurities, which are vital for developing stability-indicating analytical methods. synzeal.compharmaffiliates.com

The following table lists some known impurities and related compounds of triamcinolone acetonide.

Table 4: List of Triamcinolone Acetonide Impurities and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Triamcinolone Acetonide | 76-25-5 | C₂₄H₃₁FO₆ | 434.50 |

| This compound | 53962-41-7 | C₂₄H₂₉FO₇ | 448.48 |

| Triamcinolone (Impurity A) | 124-94-7 | C₂₁H₂₇FO₆ | 394.43 |

| 6β-Hydroxy Triamcinolone Acetonide | 3869-32-7 | C₂₄H₃₁FO₇ | 450.50 |

| Triamcinolone Acetonide Related Compound C | 161740-69-8 | Not Available | Not Available |

Data sourced from various chemical and pharmaceutical suppliers. synzeal.compharmaffiliates.comclearsynth.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic Chemical Modifications at the C21 Position and Their Impact on Molecular Recognition and Cellular Response

The C21 position of the corticosteroid scaffold is a frequent target for chemical modification to alter the pharmacokinetic and pharmacodynamic properties of the molecule. Systematic changes at this position significantly affect how the molecule is recognized by its target receptors and the subsequent cellular responses.

One key modification is the esterification of the C21 hydroxyl group. For instance, the synthesis of triamcinolone (B434) acetonide-21-palmitate was developed to enhance its lipophilicity, which dramatically improved its encapsulation efficiency in liposomes from 5% for the parent drug to 85% for the ester. nih.gov This highlights how a C21 modification can be used to improve drug delivery characteristics.

Another significant modification is the conversion of the C21 hydroxyl to a methyl ester, creating Triamcinolone Acetonide 21-oic acid methyl ester. nih.gov This analog demonstrates potent anti-inflammatory activity. nih.gov The cellular response to triamcinolone acetonide itself involves the modulation of intercellular adhesion molecule-1 (ICAM-1) and a decrease in paracellular permeability, which are key factors in its anti-inflammatory effects. nih.gov Modifications at the C21 position are designed to modulate these responses, often by altering the compound's affinity for the glucocorticoid receptor (GR) and its subsequent downstream signaling pathways. nih.govnih.gov

Table 1: Impact of C21 Modifications on Triamcinolone Acetonide Properties

| Modification at C21 | Resulting Compound | Key Impact | Reference |

|---|---|---|---|

| Esterification with Palmitic Acid | Triamcinolone Acetonide-21-Palmitate | Increased lipophilicity; improved liposomal encapsulation to 85%. | nih.gov |

| Conversion to Methyl Ester | Triamcinolone Acetonide 21-oic acid methyl ester | High affinity for the glucocorticoid receptor; potent local anti-inflammatory activity. | nih.gov |

Influence of the Carboxylic Acid Moiety on Receptor Binding and Downstream Signaling (In Vitro)

The introduction of a carboxylic acid moiety at the C21 position to form 21-Carboxylic Acid Triamcinolone Acetonide has a profound and generally negative impact on its ability to bind to the glucocorticoid receptor (GR). nih.gov In vitro studies have shown that while the methyl ester of triamcinolone acetonide (TAme) binds with high affinity to the GR, the corresponding acidic product, this compound, possesses a very low affinity for the receptor. nih.gov

This loss of affinity is significant because receptor binding is the initiating step for the downstream signaling cascade that leads to the anti-inflammatory effects of glucocorticoids. The binding of a potent agonist like triamcinolone acetonide to the GR's ligand-binding domain (LBD) induces a conformational change, enhancing the stability of the receptor-ligand complex and facilitating its interaction with co-regulator proteins and DNA. nih.govnih.gov The bulky and charged nature of the carboxylic acid group likely creates steric and electronic hindrance within the receptor's binding pocket, preventing the optimal orientation required for high-affinity binding.

Consequently, the downstream signaling events, such as the down-regulation of ICAM-1 expression, are significantly diminished or abolished. nih.gov While the parent compound, triamcinolone acetonide, effectively reduces ICAM-1 expression on activated cells, the carboxylic acid derivative is not expected to elicit this response due to its failure to effectively bind and activate the GR. nih.govnih.gov

Stereochemical Influence on Biological Activity and Receptor Interaction

Stereochemistry is a critical determinant of a drug's biological activity, influencing its pharmacokinetics and its interaction with chiral biological targets like receptors and enzymes. patsnap.comnih.gov For corticosteroids, the specific three-dimensional arrangement of atoms is essential for fitting into the ligand-binding pocket of the glucocorticoid receptor. nih.gov

Any alteration in stereochemistry can disrupt these crucial interactions. Even subtle changes in the spatial orientation of functional groups can lead to a significant loss of binding affinity and, consequently, biological activity. nih.gov The natural stereoisomer of a drug is typically the most potent, as it has evolved to fit the target binding site optimally. nih.gov Therefore, the specific (11β, 16α) configuration of the triamcinolone acetonide backbone is indispensable for its high-affinity binding to the GR. nih.govfda.gov

Computational QSAR Modeling for Predicting Structure-Activity Correlations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. wikipedia.orgmdpi.com These computational tools are invaluable in drug discovery for predicting the activity of novel compounds and optimizing lead structures. nih.gov

For corticosteroids, QSAR studies have been successfully developed to correlate molecular descriptors with biological activities, such as relative receptor affinity. nih.gov These models can take the form of: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

Studies have shown that the receptor binding affinity of corticosteroids correlates well with descriptors like the presence or absence of fluoro substituents, molecular volume, and partition coefficients. researchgate.net For instance, multiple linear regression analysis has been used to construct QSAR models for a selection of corticosteroids, yielding equations with significant predictive power for relative receptor affinity, with R² values often exceeding 0.84. nih.gov

These models can be used to predict the activity of new analogs, such as derivatives of this compound. By calculating the relevant molecular descriptors for a novel analog, its potential receptor binding affinity can be estimated before it is synthesized, saving time and resources. mdpi.com Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are advanced 3D-QSAR techniques that can provide detailed insights into the steric and electrostatic requirements for optimal receptor interaction. nih.gov

Design and Synthesis of this compound Analogs as Research Probes

The design and synthesis of analogs of a parent compound are crucial for probing biological systems and understanding structure-activity relationships. Analogs of this compound, particularly its esters, serve as valuable research probes. nih.gov

A prime example is the synthesis of triamcinolone acetonide 21-oic acid methyl ester (TAme). nih.gov This compound was designed as a "soft steroid" or an "inactive metabolite"-type drug. The rationale is to create a pro-drug that is highly active at the site of application but is rapidly hydrolyzed by esterase enzymes in systemic circulation into the inactive carboxylic acid metabolite. nih.govresearchgate.net This approach aims to produce a potent local anti-inflammatory agent with minimal systemic side effects. nih.gov The synthesis of TAme allows researchers to study the high-affinity binding characteristics of a C21-modified triamcinolone acetonide analog with the glucocorticoid receptor in vitro. nih.gov

Similarly, the synthesis of the triamcinolone acetonide-21-palmitate analog was undertaken to create a research probe for studying liposomal drug delivery systems. nih.gov By creating this more lipophilic version, researchers could investigate how chemical modifications impact encapsulation and formulation characteristics. These synthesized analogs are essential tools for exploring receptor pharmacology, metabolic pathways, and advanced drug delivery strategies.

Preclinical Research Models and in Vitro/ex Vivo Investigations

Application in Primary Cell Culture Systems for Mechanistic and Biochemical Studies

21-Carboxylic Acid Triamcinolone (B434) Acetonide, a principal metabolite of triamcinolone acetonide, has been evaluated in primary cell culture systems to understand its biological activity. nih.gov In vitro anti-inflammatory models using primary cells, such as those evaluating IL-5-sustained eosinophil viability and IgE-induced basophil histamine (B1213489) release, have been employed. nih.gov Studies using primary rat retinal cell cultures have investigated the cytotoxic effects of the parent compound, triamcinolone acetonide, which could provide insights into the potential effects of its metabolites. nih.gov These studies have shown that high concentrations of triamcinolone acetonide can induce oxidative injury to retinal cells. nih.gov

Furthermore, research on keloids has utilized single-cell RNA sequencing analysis of keloid tissues, which are composed of various primary cell types like fibroblasts and T cells. nih.gov This type of analysis helps in understanding the molecular and cellular reprogramming induced by treatments involving triamcinolone acetonide. nih.gov Specifically, it was observed that a combination therapy including triamcinolone acetonide could interrupt the differentiation of fibroblasts into pro-fibrotic subtypes. nih.gov

Use in Immortalized Cell Lines for Reporter Gene Assays and Pathway Analysis

While direct studies on 21-Carboxylic Acid Triamcinolone Acetonide in immortalized cell lines for reporter gene assays are not extensively detailed in the provided results, the parent compound, triamcinolone acetonide, has been the subject of such investigations. Research has been conducted on its effects on signaling pathways in various cell types. For instance, studies have explored the impact of triamcinolone acetonide on the FGF signaling pathway in intercellular communication within keloid-derived cells. nih.gov Additionally, the anti-inflammatory mechanisms of glucocorticoids, in general, involve the regulation of gene expression, which is often studied using reporter gene assays in immortalized cell lines. The acidic metabolite, this compound, has a very low affinity for the glucocorticoid receptor, suggesting it would be largely inactive in typical glucocorticoid receptor-mediated reporter gene assays. nih.gov

Ex Vivo Tissue Models for Metabolic Clearance and Local Biotransformation Studies

Ex vivo models are crucial for understanding the metabolic fate of pharmaceutical compounds. Studies have shown that triamcinolone acetonide undergoes extensive presystemic metabolism and clearance. nih.gov The biotransformation of triamcinolone acetonide leads to the formation of three principal metabolites, one of which is this compound. nih.gov These metabolites have been profiled in plasma, urine, and feces. nih.gov The rapid hydrolysis of esters of the 21-oic acid of triamcinolone acetonide to the inactive acid form in the circulation is a key aspect of their design as locally acting anti-inflammatory agents with reduced systemic effects. nih.gov

Pharmacokinetic and Pharmacodynamic Investigations in Relevant Animal Models

Pharmacokinetic studies in various animal models have been instrumental in characterizing the absorption, distribution, metabolism, and excretion of triamcinolone acetonide and its metabolites.

In rats, the anti-inflammatory activity of a methyl ester of triamcinolone acetonide 21-oic acid was found to be comparable to prednisolone (B192156), but without the associated systemic side effects like suppression of thymic weight and serum corticosterone (B1669441) concentration. nih.gov This highlights the potential of such derivatives to act as potent local anti-inflammatory agents. nih.gov

Studies in mice have been used to assess the biological action of topically applied corticosteroids by measuring the suppression of chemically induced edema. sopharcos.com These models have demonstrated that novel formulations of triamcinolone acetonide can prolong its anti-inflammatory action and reduce the required dose compared to conventional formulations. sopharcos.com

In horses, pharmacokinetic studies of triamcinolone acetonide have been conducted following intravenous, intra-articular, and intramuscular administration. nih.govresearchgate.net These studies have determined key pharmacokinetic parameters such as elimination half-life and maximum plasma concentration, and have also investigated the effect on endogenous plasma hydrocortisone (B1673445) and cortisone (B1669442) concentrations. nih.gov For instance, after intra-articular administration, the elimination half-life of triamcinolone acetonide was found to be significantly longer than after intravenous administration. nih.gov

Ocular pharmacokinetic studies in New Zealand White rabbits following intravitreal administration of triamcinolone acetonide have shown high exposure in the vitreous humor and retina with very low systemic exposure. fda.gov

A study in dogs with osteoarthritis demonstrated clinical improvement following intra-articular administration of a slow-release formulation of triamcinolone acetonide. mdpi.com

Below is a data table summarizing key pharmacokinetic findings in different animal models.

| Animal Model | Administration Route | Key Findings | Reference |

| Rat | Topical | Anti-inflammatory activity comparable to prednisolone with fewer systemic side effects for a methyl ester derivative. | nih.gov |

| Mouse | Topical | Novel formulations prolonged anti-inflammatory action and reduced the required dose. | sopharcos.com |

| Horse | Intravenous | Elimination half-life of 6.1 hours. | nih.gov |

| Horse | Intra-articular | Elimination half-life of 23.8 hours; profound effect on endogenous hydrocortisone. | nih.gov |

| Rabbit (NZW) | Intravitreal | High local exposure in vitreous humor and retina, low systemic exposure. | fda.gov |

| Dog | Intra-articular | Clinical improvement in osteoarthritis symptoms with a slow-release formulation. | mdpi.com |